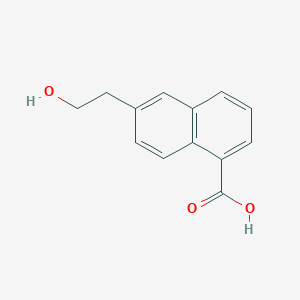

6-(2-ヒドロキシエチル)-1-ナフトエ酸

説明

6-(2-Hydroxyethyl)-1-naphthoic acid, also known as 2-hydroxyethylnaphthalene-1-carboxylic acid (HENC), is an organic compound that is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of various compounds, and its mechanism of action has been studied in detail.

科学的研究の応用

生体医用分野における応用

6-(2-ヒドロキシエチル)-1-ナフトエ酸は、生体医用分野で幅広い用途を持つアクリル系ポリマーの合成における構成要素です。 これらのポリマーは、その多様な特性により、眼科用デバイス、整形外科、組織工学、および歯科用途で使用されています 。 機械的性能、電気的/熱的特性、流体拡散、生物学的挙動、抗菌性、多孔性などの特定の要件に合わせてこれらのポリマーを調整できるため、医療研究やデバイス製造において非常に価値があります。

組織工学

組織工学の分野では、6-(2-ヒドロキシエチル)-1-ナフトエ酸関連のアクリル系材料を使用して、必要な程度、種類、形態の孔を持つ足場を作成することができます 。 これらの足場は、天然の細胞外マトリックスを模倣した構造化された環境を提供することで、新しい組織の成長と発達をサポートします。

眼科用途

6-(2-ヒドロキシエチル)-1-ナフトエ酸から誘導されたアクリル系ポリマーは、特に角膜義眼、眼内レンズ、コンタクトレンズの作成において、眼科分野で広く使用されています 。 その光学的透明度と生体適合性は、このようなデリケートな用途に最適です。

整形外科用途

この化合物の誘導体は、整形外科用途の骨セメントにも使用されます。 これらのセメントは、インプラントを固定し、さまざまな整形外科手術においてサポートを提供するために不可欠です .

歯科修復材料

歯科では、6-(2-ヒドロキシエチル)-1-ナフトエ酸から合成された材料が歯科修復材料に使用されます。 これらは、長持ちする歯科修復に必要な特性である耐久性と耐摩耗性を備えています .

抗菌戦略

6-(2-ヒドロキシエチル)-1-ナフトエ酸をpHEMAなどのポリマーに組み込むことで、その抗菌性を強化することができます。 これは、生体医用デバイスが使用されている場所で感染を防ぐために特に重要です .

がん治療

6-(2-ヒドロキシエチル)-1-ナフトエ酸誘導体をがん治療に利用するための研究が進行中です。 これらの化合物は、がん細胞を標的とし、薬剤を制御された方法で送達する刺激応答性システムの一部となる可能性があります .

創傷治癒

最後に、この化合物は創傷治癒用途において役割を果たします。 6-(2-ヒドロキシエチル)-1-ナフトエ酸を含むアクリル系材料は、より良い創傷閉鎖を促進し、感染を防ぐように設計することができ、それにより治癒プロセスを加速します .

作用機序

Target of Action

Compounds with similar structures, such as 2-hydroxyethyl methacrylate (hema), have been shown to interact with various cellular components

Mode of Action

It’s worth noting that similar compounds, such as hema, have been shown to interact with cellular components and exhibit certain biological activities . For instance, HEMA has been reported to act as a surfactant or alkalizing agent, aiding in emulsification and solubilizing of compounds or in raising the pH of a solution .

Biochemical Pathways

Compounds with similar structures, such as n6-(2-hydroxyethyl)adenosine, have been shown to attenuate lipopolysaccharide-stimulated pro-inflammatory responses by suppressing tlr4-mediated nf-κb signaling pathways .

Pharmacokinetics

Hydroxyethyl starch, a compound with a similar hydroxyethyl group, has been used as a drug carrier, indicating potential bioavailability .

Result of Action

Compounds with similar structures, such as n6-(2-hydroxyethyl)adenosine, have been shown to attenuate hydrogen peroxide-induced oxidative toxicity in pc12 cells .

Action Environment

It’s worth noting that the environment can significantly influence the action of similar compounds .

生化学分析

Biochemical Properties

6-(2-Hydroxyethyl)-1-naphthoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as γ-glutamyltranspeptidases, which are involved in glutathione metabolism . These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative stress. The compound’s ability to bind to specific enzymes and proteins suggests its potential as a biochemical tool for studying enzyme mechanisms and cellular processes.

Cellular Effects

6-(2-Hydroxyethyl)-1-naphthoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, the compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 6-(2-Hydroxyethyl)-1-naphthoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-Hydroxyethyl)-1-naphthoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of 6-(2-Hydroxyethyl)-1-naphthoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

6-(2-Hydroxyethyl)-1-naphthoic acid is involved in various metabolic pathways, including those related to fatty acid metabolism and energy production . The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Its role in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, 6-(2-Hydroxyethyl)-1-naphthoic acid is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s biological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 6-(2-Hydroxyethyl)-1-naphthoic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical activities. Its localization within the cell can affect its function and interactions with other biomolecules, highlighting the importance of understanding its subcellular distribution.

特性

IUPAC Name |

6-(2-hydroxyethyl)naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-7-6-9-4-5-11-10(8-9)2-1-3-12(11)13(15)16/h1-5,8,14H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBPZMUJFQKDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCO)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855700 | |

| Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

614754-39-1 | |

| Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

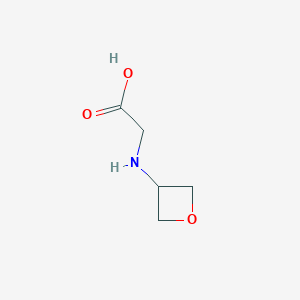

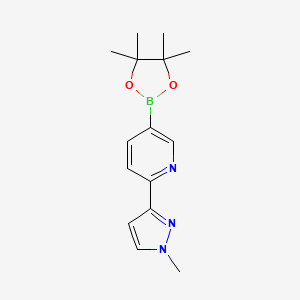

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)

![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)